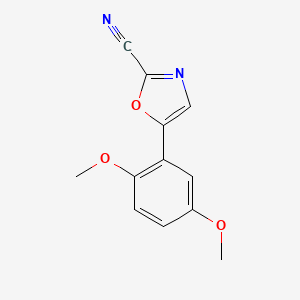

5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile

Overview

Description

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in recent years due to their wide spectrum of biological activities . Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Molecular Structure Analysis

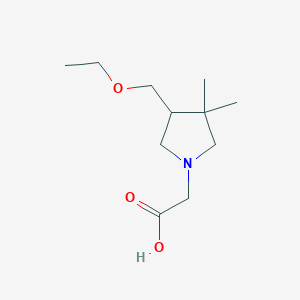

The molecular structure of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile is determined by its molecular formula C12H10N2O3. Further structural determination can be achieved through techniques such as multinuclear NMR spectroscopy, high accuracy mass spectral analysis, and single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemistry of oxazole derivatives is complex and intriguing, with a diversity of synthetic procedures . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . Successive transformations of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, including Curtius rearrangement, led to the formation of 5-(2,5-dimethylphenyl)-1,2-oxazol-3-amine .Scientific Research Applications

Synthesis and Derivative Formation : The compound is used as a precursor in the synthesis of functionally substituted isoxazoles and oxazoles. For instance, successive transformations of a closely related compound, 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile, through Curtius rearrangement led to the formation of sulfonamides and urea derivatives containing isoxazole fragments (Potkin, Petkevich, & Zalesskaya, 2009).

Anticancer Activities : Some studies have focused on the synthesis of compounds like 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles, which have been evaluated for their in vitro anticancer activities. These compounds displayed growth inhibitory and cytostatic activities against various cancer cell lines, highlighting their potential use in anticancer drug development (Kachaeva, Pilyo, Zhirnov, & Brovarets, 2018).

Role in Synthesis of Heterocyclic Compounds : The compound is instrumental in the synthesis of diverse heterocyclic structures. For example, microwave-mediated synthesis and modification of a 2-substituted-5-aminooxazole-4-carbonitrile library showed its versatility in creating compounds with distinct heterocycles attached to the central oxazole core (Spencer et al., 2012).

Chemical Transformations and Reactions : It has been used in various chemical reactions and transformations, demonstrating its versatility in organic synthesis. For instance, the reaction of 5-(3,4-dimethoxyphenyl)pyrazine-2,3-dicarbonitrile with alcohol in the presence of a base has been studied, showing the selectivity between addition and substitution reactions depending on various factors (Tsuzuki & Tada, 1985).

Future Directions

The future directions in the research of 5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile and its derivatives could involve exploring their diverse biological potential, as no such extensive review article is reported recently . The development of new synthetic approaches to substituted aminoisoxazoles and the search for convenient starting compounds for their synthesis constitute important problems .

properties

IUPAC Name |

5-(2,5-dimethoxyphenyl)-1,3-oxazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-15-8-3-4-10(16-2)9(5-8)11-7-14-12(6-13)17-11/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPTYCIFXZJQVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CN=C(O2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,5-Dimethoxyphenyl)oxazole-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

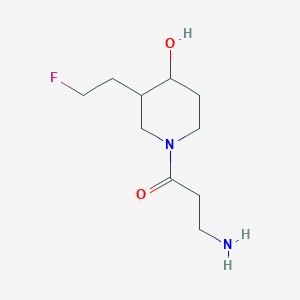

![2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481371.png)

![2-Azido-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481372.png)

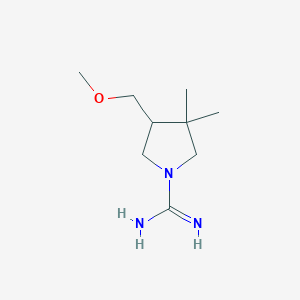

![4-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1481374.png)

![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1481383.png)

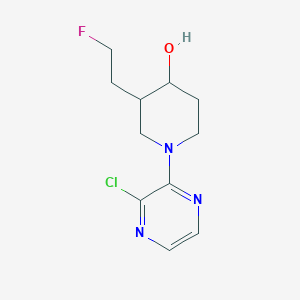

![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline](/img/structure/B1481384.png)